(5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine
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Overview
Description
(5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine is a complex organic compound with a unique structure that includes a benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzazepine ring.
Introduction of Substituents: The chloro, methoxy, and methyl groups are introduced through various substitution reactions, often using reagents like chlorinating agents, methoxylating agents, and methylating agents.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (5R)-enantiomer, which can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Halogenation, alkylation, and acylation reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, or halogenating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(5S)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine: The enantiomer of the compound, with potentially different biological activities.
8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine: The racemic mixture of the compound.
Other Benzazepines: Compounds with similar core structures but different substituents.
Uniqueness
(5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine is unique due to its specific stereochemistry and substituent pattern, which confer distinct chemical and biological properties. Its (5R)-configuration may result in different interactions with molecular targets compared to its (5S)-enantiomer or other benzazepines.
Properties
Molecular Formula |
C18H20ClNO |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C18H20ClNO/c1-20-9-8-14-10-17(19)18(21-2)11-15(14)16(12-20)13-6-4-3-5-7-13/h3-7,10-11,16H,8-9,12H2,1-2H3/t16-/m1/s1 |
InChI Key |
MFWHITAFZYEFRB-MRXNPFEDSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)OC)Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)Cl |
Origin of Product |
United States |
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